molecular formula C12H16N2O2 B14834065 5-Cyclopropoxy-4-ethyl-N-methylpicolinamide

5-Cyclopropoxy-4-ethyl-N-methylpicolinamide

Cat. No.: B14834065
M. Wt: 220.27 g/mol
InChI Key: JIEZQIOHOXNJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-Cyclopropoxy-4-ethyl-N-methylpicolinamide involves several steps. One common method includes the reaction of 4-ethylpicolinic acid with cyclopropyl alcohol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then reacted with N-methylamine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reactions.

Chemical Reactions Analysis

5-Cyclopropoxy-4-ethyl-N-methylpicolinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropoxy-4-ethyl-N-methylpicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-ethyl-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound binds to the active sites of these targets, disrupting their normal function and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

5-Cyclopropoxy-4-ethyl-N-methylpicolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-cyclopropyloxy-4-ethyl-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-3-8-6-10(12(15)13-2)14-7-11(8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,13,15)

InChI Key

JIEZQIOHOXNJSQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1OC2CC2)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.